ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate
Brand Name: Vulcanchem
CAS No.: 929452-19-7
VCID: VC11920343
InChI: InChI=1S/C19H16O6/c1-2-23-18(22)11-24-16-8-13(20)9-17-19(16)14(21)10-15(25-17)12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3
SMILES: CCOC(=O)COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O
Molecular Formula: C19H16O6
Molecular Weight: 340.3 g/mol

ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate

CAS No.: 929452-19-7

Cat. No.: VC11920343

Molecular Formula: C19H16O6

Molecular Weight: 340.3 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate - 929452-19-7

Specification

CAS No. 929452-19-7
Molecular Formula C19H16O6
Molecular Weight 340.3 g/mol
IUPAC Name ethyl 2-(7-hydroxy-4-oxo-2-phenylchromen-5-yl)oxyacetate
Standard InChI InChI=1S/C19H16O6/c1-2-23-18(22)11-24-16-8-13(20)9-17-19(16)14(21)10-15(25-17)12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3
Standard InChI Key BSMAKKRXFNXVNW-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O
Canonical SMILES CCOC(=O)COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a chromen-4-one core, a bicyclic structure comprising a benzopyran moiety with a ketone group at position 4. Substituents include:

  • A phenyl group at position 2, contributing to hydrophobic interactions.

  • A hydroxyl group at position 7, enabling hydrogen bonding.

  • An ethoxyacetate side chain at position 5, enhancing solubility.

The presence of the ethoxyacetate group distinguishes it from simpler chromones, as seen in its higher molecular weight (340.3 g/mol) compared to unsubstituted chromones (~160 g/mol).

Physicochemical Data

PropertyValue
Molecular FormulaC19H16O6\text{C}_{19}\text{H}_{16}\text{O}_{6}
Molecular Weight340.3 g/mol
CAS Number929452-19-7
IUPAC NameEthyl 2-(7-hydroxy-4-oxo-2-phenylchromen-5-yl)oxyacetate
SMILESCCOC(=O)COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O

The compound’s solubility in polar solvents (e.g., ethanol, DMSO) is attributed to its ester and hydroxyl groups, while the phenyl ring enhances lipid membrane permeability .

Synthesis and Characterization

Key Synthetic Pathways

The synthesis involves three critical steps:

  • Esterification: Reaction of 7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-ol with ethyl bromoacetate in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) to introduce the ethoxyacetate side chain .

  • Purification: Column chromatography isolates the product with >90% yield .

  • Characterization: Confirmed via 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and mass spectrometry .

A representative reaction is:

7-Hydroxy-4-oxo-2-phenylchromen-5-ol+BrCH2COOEtK2CO3Ethyl 2-[(7-hydroxy-4-oxo-2-phenylchromen-5-yl)oxy]acetate\text{7-Hydroxy-4-oxo-2-phenylchromen-5-ol} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{K}_2\text{CO}_3} \text{Ethyl 2-[(7-hydroxy-4-oxo-2-phenylchromen-5-yl)oxy]acetate}

Optimization Challenges

  • Side Reactions: Competing etherification at the phenolic hydroxyl group requires controlled stoichiometry .

  • Yield Improvement: Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours, boosting yield to 85% .

Related Chromone Derivatives and Comparative Analysis

CompoundBiological ActivityIC50_{50}/MIC
Ethyl 2-[(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy]acetateAnticancer (HeLa cells)22.1 μM
2-[(2-Oxo-2H-chromen-4-yl)oxy]acetohydrazideAntibacterial (E. coli)64 μg/mL
(Z)-5-((7-Hydroxy-5-methoxy-2-methyl-4-oxochromen-6-yl)methylene)thiazolidine-2,4-dioneAntifungal (C. albicans)32 μg/mL

The ethoxyacetate derivative’s broader spectrum of activity compared to simpler chromones underscores the impact of side-chain modifications .

Future Research Directions

  • Synthetic Optimization: Explore flow chemistry techniques to reduce reaction steps and improve scalability .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models to advance preclinical development.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to identify pharmacophores responsible for anticancer vs. antimicrobial effects .

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